![molecular formula C15H13N3O2S2 B2616344 2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886917-44-8](/img/structure/B2616344.png)
2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Photocatalytic Hydrogen Evolution
Compounds with sulfide groups, like the one , have been used in photocatalytic hydrogen evolution . The sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This property can be utilized in the design of efficient photocatalysts for hydrogen evolution by water splitting .
Sensing Amines
The compound could potentially be used in the development of fluorescent chemosensors . Aldehyde-functional conjugated microporous polymers have been used for the selective sensing of amines . The presence of thiophene in the compound could enhance this property.
Optoelectronic Properties Tuning
The compound could be used to tune optoelectronic properties of conjugated microporous polymers . Incorporating functional groups along conjugated microporous polymer backbones is an effective strategy to achieve superior application performance .
Gas Storage
Conjugated microporous polymers, which could potentially be synthesized using this compound, have been used for gas storage . The high surface area and permanent porosity of these polymers make them suitable for this application .
Semiconductors
The compound could be used in the development of semiconductors . Conjugated microporous polymers have been used as semiconductors due to their extended π-conjugation .
Heterogeneous Catalysis
The compound could potentially be used in heterogeneous catalysis . Conjugated microporous polymers have been used in this field due to their high physical and chemical stabilities .
Future Directions
The future directions for research on “2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of properties exhibited by 1,3,4-oxadiazole derivatives, this compound could be of interest in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
2-ethylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-21-11-7-4-3-6-10(11)13(19)16-15-18-17-14(20-15)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJEBYDHITNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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